molecular formula C20H22N2O6 B15001211 N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]-2-hydroxybenzohydrazide

N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]-2-hydroxybenzohydrazide

Cat. No.: B15001211
M. Wt: 386.4 g/mol
InChI Key: YSWNMGCQIRAFRY-UFFVCSGVSA-N
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Description

N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE is a Schiff base hydrazone compound. Schiff base hydrazones are known for their ability to form stable complexes with transition metal ions, making them significant in inorganic and bioinorganic chemistry

Properties

Molecular Formula

C20H22N2O6

Molecular Weight

386.4 g/mol

IUPAC Name

N-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylideneamino]-2-hydroxybenzamide

InChI

InChI=1S/C20H22N2O6/c1-4-7-12-14(10-21-22-20(24)13-8-5-6-9-15(13)23)17(26-3)19-18(16(12)25-2)27-11-28-19/h5-6,8-10,23H,4,7,11H2,1-3H3,(H,22,24)/b21-10+

InChI Key

YSWNMGCQIRAFRY-UFFVCSGVSA-N

Isomeric SMILES

CCCC1=C(C(=C2C(=C1OC)OCO2)OC)/C=N/NC(=O)C3=CC=CC=C3O

Canonical SMILES

CCCC1=C(C(=C2C(=C1OC)OCO2)OC)C=NNC(=O)C3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE involves its interaction with metal ions to form stable complexes. These complexes can inhibit enzyme activity by binding to the active sites or altering the enzyme’s conformation . The molecular targets and pathways involved depend on the specific metal ion and biological system being studied.

Comparison with Similar Compounds

Similar compounds to N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE include other Schiff base hydrazones such as:

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